molecular formula C14H11ClO2 B566906 5-Chloro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1242336-68-0

5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B566906
CAS No.: 1242336-68-0
M. Wt: 246.69
InChI Key: YRZCCQASYVBQBB-UHFFFAOYSA-N
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Description

5-Chloro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-68-0) is a high-purity organic compound with a molecular formula of C14H11ClO2, offered with a certified purity of 96% . This chemical belongs to the class of biphenyl carboxylic acids, which are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of chlorine and methyl groups on the biphenyl core makes it a valuable building block for constructing more complex molecules, particularly in pharmaceutical research and development where it can be used to create potential drug candidates or agrochemicals . As a bifunctional molecule, the carboxylic acid group allows for further derivatization through amide coupling or esterification reactions, while the halogen atom serves as a handle for metal-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space. This compound is supplied for Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-chloro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZCCQASYVBQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681842
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-68-0
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-Chloro-3’-methylbiphenyl-3-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the biphenyl core can engage in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Biphenylcarboxylic Acids

(a) Positional Isomers of Chlorine and Methyl Groups
  • Similarity score: 1.00 (structural similarity) .
  • 4'-Chloro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 4655-10-1): The chlorine at the 4'-position introduces para-substitution effects, which may influence intermolecular interactions in crystal packing .
  • 5-Chloro-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1262005-64-0): The hydroxymethyl group adds a polar functional group, enhancing water solubility compared to the methyl analogue .
(b) Methyl Substitution Variations
  • 5-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 1261993-03-6): Carboxylic acid at the 2-position and methyl at the 2'-position create a distinct steric environment, likely reducing planarity and π-π stacking efficiency .
Data Table 1: Key Properties of Biphenylcarboxylic Acid Analogues
Compound (CAS) Substituents Molecular Formula Purity (%) Key Features
1242336-68-0 5-Cl, 3'-Me, 3-COOH C₁₄H₁₁ClO₂ 96 Balanced lipophilicity, moderate polarity
168619-06-5 3'-Cl, 3-COOH C₁₃H₉ClO₂ N/A Higher electronegativity, lower steric bulk
4655-10-1 4'-Cl, 3-COOH C₁₃H₉ClO₂ N/A Para-substitution, potential crystal stability
1261993-03-6 5-Cl, 2'-Me, 2-COOH C₁₄H₁₁ClO₂ N/A Steric hindrance at 2-position

Heterocyclic Analogues with Carboxylic Acid Moieties

(a) Benzofuran Derivatives
  • This compound is used in safety studies under UN GHS guidelines .
  • 5-Chloro-3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid : The naphthyloxypropyl chain increases hydrophobicity, favoring interactions with lipid-rich environments .
(b) Pyrazole and Pyridine Derivatives
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 7079-15-4): Pyrazole rings offer nitrogen-based hydrogen bonding sites, which may enhance binding to metalloenzymes .
Data Table 2: Heterocyclic Analogues
Compound (CAS) Core Structure Key Substituents Applications
1016-99-5 Benzofuran 5-Cl, 3,6-diMe, 2-COOH Material science, safety studies
7079-15-4 Pyrazole 5-Cl, 3-Me, 4-COOH Enzyme inhibition, medicinal chemistry
1803609-89-3 Thiophene 5-Cl, 2-sulfamoyl, 3-COOH Sulfonamide-based drug design

Biological Activity

5-Chloro-3'-methylbiphenyl-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a chlorine atom and a carboxylic acid functional group. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL
Candida albicans250 μg/mL

The compound showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it exhibited antifungal activity against Candida albicans, though at higher concentrations compared to standard antifungal agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have focused on its ability to inhibit cancer cell proliferation through various mechanisms.

Table 2: Anticancer Activity Data

Cell LineGI50 (μM)Mechanism of ActionReference
MCF-7 (Breast Cancer)38EGFR/BRAF pathway inhibition
A549 (Lung Cancer)29Induction of apoptosis
HeLa (Cervical Cancer)42Cell cycle arrest

In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with GI50 values indicating effective concentrations for inducing cytotoxicity. Notably, it was found to target mutant EGFR/BRAF pathways, which are critical in several cancers.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The biphenyl core facilitates hydrophobic interactions with lipid membranes and proteins, influencing cellular uptake and activity modulation.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound, against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Research : In a recent study focusing on lung cancer treatment, the compound demonstrated significant inhibition of tumor growth in xenograft models. The findings highlighted its potential as an adjunct therapy in combination with existing chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3'-methylbiphenyl-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3-chloro-5-methoxyphenylboronic acid) and a halogenated methyl-substituted benzene, followed by oxidation of the methoxymethyl group to a carboxylic acid. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in aqueous/organic solvent mixtures (e.g., DME/H₂O) at 80–100°C.
  • Protecting group strategy : Use of methoxymethyl as a temporary protecting group to avoid undesired side reactions during coupling.
  • Oxidation : Conversion of the methoxymethyl group to carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.
    Yield optimization requires precise stoichiometric ratios (1:1.2 aryl halide:boronic acid) and inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

Q. How can researchers characterize the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., integration ratios for methyl and chlorine groups). For example, the methyl group at the 3'-position should appear as a singlet (~δ 2.4 ppm in CDCl₃).
  • X-ray crystallography : Use SHELXL for refinement to resolve positional ambiguities in the biphenyl system. Crystallization in ethanol/water mixtures often yields suitable single crystals .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode verify purity (>95%) and molecular weight (MW = 260.68 g/mol).

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility in ethanol is ~10 mg/mL at 25°C.
  • Experimental implications : For biological assays, pre-dissolve in DMSO (≤1% v/v final concentration) to avoid precipitation. In synthetic steps, use DMF as a co-solvent to enhance reactivity in aqueous mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of biphenyl carboxylic acids?

Discrepancies in yields often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) slow coupling kinetics. Adjust catalyst loading (e.g., 5 mol% Pd) and reaction time (24–48 hrs) for sterically hindered substrates.
  • Byproduct formation : Competing protodeboronation or homocoupling can occur if boronic acid is unstable. Use freshly prepared boronic esters or additives like Cs₂CO₃ to stabilize intermediates .
  • Validation : Replicate reported procedures with rigorous inert conditions and characterize intermediates (e.g., methoxymethyl-protected precursor) via TLC and GC-MS.

Q. What crystallographic challenges arise in resolving the biphenyl system, and how can SHELX programs address them?

  • Torsional flexibility : The dihedral angle between the two phenyl rings can lead to ambiguous electron density maps. Collect high-resolution data (≤1.0 Å) and apply SHELXL restraints to bond lengths and angles for stable refinement .
  • Disorder modeling : Methyl and chlorine substituents may exhibit positional disorder. Use PART instructions in SHELXL to model alternative conformations and refine occupancy factors .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Variable substituent libraries : Synthesize analogs with:
    • Methyl group relocation (e.g., 2'- or 4'-methyl) to assess steric effects.
    • Halogen substitution (e.g., Br, F instead of Cl) to study electronic impacts.
  • Biological assays : Test analogs against targets like GPR40 receptors (linked to insulin secretion) using:
    • In vitro : Ca²⁺ flux assays in HEK293 cells transfected with hGPR40.
    • In vivo : Glucose tolerance tests in diabetic mouse models (dose range: 10–100 mg/kg) .

Q. What analytical methods are critical for detecting degradation products under storage or reaction conditions?

  • Stability studies : Accelerated degradation via thermal stress (40°C/75% RH) or oxidative conditions (H₂O₂). Monitor using:
    • UHPLC-PDA : Track carboxylic acid decomposition to benzoic acid derivatives.
    • LC-QTOF-MS : Identify chlorinated byproducts (e.g., dichlorobiphenyls) via exact mass matching .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate:
    • Electrostatic potential maps : Identify electron-deficient regions (e.g., para to Cl) susceptible to nucleophilic attack.
    • Activation barriers : Compare energy profiles for SNAr (nucleophilic aromatic substitution) vs. free radical pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPdCl₂(dppf) (3 mol%)↑ Yield by 20%
SolventDME/H₂O (4:1)Prevents hydrolysis
Temperature85°C, 24 hrsCompletes coupling
BaseK₂CO₃Neutralizes HX

Q. Table 2. NMR Chemical Shifts (CDCl₃)

Group¹H Shift (ppm)¹³C Shift (ppm)
Biphenyl C-Cl-125.2
3'-CH₃2.41 (s)21.5
COOH12.1 (br)170.8

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